2-Hydroxy-3-(methylamino)benzoic acid
Overview
Description
2-Hydroxy-3-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . This compound contains a total of 21 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-(methylamino)benzoic acid consists of a benzene ring substituted with a hydroxyl group, a methylamino group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Hydroxy-3-(methylamino)benzoic acid has a melting point of 209 °C and a predicted boiling point of 342.0±37.0 °C. The predicted density of this compound is 1.394±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Activity
2-Hydroxy-3-(methylamino)benzoic acid is involved in the synthesis of various compounds with biological activity. Patel and Patel (2010) demonstrated its use in creating 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, which exhibited antibacterial and antifungal activities (Patel & Patel, 2010).
Coordination Polymers and Gas Sensing
Research conducted by Rad et al. (2016) showed that derivatives of 2-hydroxy-3-(methylamino)benzoic acid, such as (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, were employed in the synthesis of metal complexes and coordination polymers. These polymers displayed potential for gas sensing applications (Rad et al., 2016).
Spectroscopic Studies
The compound has also been the subject of spectroscopic studies. Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies on derivatives of 2-hydroxybenzoic acid, providing valuable insights into their structural and spectral properties (Takač & Vikić Topić, 2004).
Polymers and Material Science
Amarnath and Palaniappan (2005) investigated the use of 2-hydroxybenzoic acid derivatives, such as 2-hydroxybenzoic acid, for doping polyaniline, a conductive polymer. This research contributes to the development of advanced materials in electronics and material science (Amarnath & Palaniappan, 2005).
Antimicrobial and Molluscicidal Activities
Derivatives of 2-hydroxybenzoic acid, including 2-hydroxy-3-(methylamino)benzoic acid, have been explored for their antimicrobial and molluscicidal activities. Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, revealing their significant biological activities (Orjala et al., 1993).
Biosynthesis of Natural Products
Kang, Shen, and Bai (2012) discussed the biosynthesis of 3,5-AHBA-derived natural products, indicating the significance of 2-hydroxybenzoic acid derivatives in natural product synthesis and pharmaceutical applications (Kang, Shen, & Bai, 2012).
Safety And Hazards
Future Directions
While there is limited information on the specific future directions for 2-Hydroxy-3-(methylamino)benzoic acid, it is worth noting that benzoic acid derivatives are valuable building blocks in organic synthesis and have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
2-hydroxy-3-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-6-4-2-3-5(7(6)10)8(11)12/h2-4,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSVKTQBDPDMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(methylamino)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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